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Compound of Interest |

2-Chloro-N-cyclopropyl-4-
Compound Name: , -
nitroaniline
CAS No.: 170104-39-9
Cat. No.: B3109080
. J

Compound Profile & Significance

o |[UPAC Name: 2-Chloro-N-cyclopropyl-4-nitroaniline[1]
o CAS Registry Number: (Derivative of 121-87-9)[1][2]

e Molecular Formula: CoHoCIN202[1]

e Molecular Weight: 212.63 g/mol [1]

o Core Application: The introduction of the cyclopropyl group enhances lipophilicity and
metabolic stability compared to the parent aniline, making it a critical scaffold in drug
discovery (e.g., kinase inhibitors) and a chromophore modulator in dye chemistry.[1]

Synthesis & Purity Validation Protocol

To ensure the spectral data presented below correlates to a high-purity standard, the following
synthesis and purification workflow is established as the reference method.

Reaction Logic: Nucleophilic Aromatic Substitution (SnAr).[1] Precursor: 3,4-
Dichloronitrobenzene (Activated by the para-nitro group).[1] Nucleophile: Cyclopropylamine.[1]
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Figure 1: Synthesis pathway for the generation of the spectral standard.

Comparative Spectral Analysis

This section objectively compares the target molecule against its primary commercial
alternative and precursor, 2-Chloro-4-nitroaniline.[1]

A. Proton NMR (*H-NMR) Spectroscopy
Solvent: DMSO-ds or CDCls | Frequency: 400 MHz[1]

The N-cyclopropyl group introduces a distinct high-field signature absent in the alternative.
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Proton Assignment

2-Chloro-4-
nitroaniline
(Alternative)

2-Chloro-N-
cyclopropyl-4-
nitroaniline (Target)

Shift Logic &
Causality

Transformation from

primary (NH2) to

) 6.50 ppm (Broad s, 5.10 - 5.30 ppm _
NH (Amine) secondary amine (NH-
2H) (Broad s, 1H) ) )
R) typically shields the
proton signal.[1]
Ortho to Cl, Meta to
8.08 ppm (d, J=2.5 8.15 ppm (d, J=2.5 NOz2.[1] Minimal shift;
ArH (C3) ppm ( ppPm ( 2_[] mal
Hz) Hz) retains deshielding by
NOz2.
Ortho to NO2.[1]
7.95 ppm (dd, J=9.0, 8.00 ppm (dd, J=9.0, ) )
Ar-H (C5) Retains coupling
2.5 Hz) 2.5 Hz)
pattern.
Ortho to amine.[1] The
alkyl group
cyclopropyl) is slightl
6.85 ppm (d, J=9.0 6.95 - 7.10 ppm (d, (cyclopropy) ] e
Ar-H (C6) electron-donating but

Hz)

J=9.0 Hz)

sterically bulky,
potentially altering ring

current effects.[1]

2.45 - 2.55 ppm (m,

Diagnostic methine

proton attached to

Cyclopropyl (-CH ABSENT
yelopropyl (-CH) 1H) Nitrogen.[1] Key
identifier.
Characteristic high-
0.60 - 0.90 ppm (m, field multiplets of the
Cyclopropyl (-CH-2) ABSENT

4H)

strained cyclopropyl
ring.[1]

B. Infrared (IR) Spectroscopy
Method: FT-IR (KBr Pellet)
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The IR spectrum provides the quickest "Fingerprint” validation to distinguish the target from the
starting material.

Functional Group

Alternative (NH:z
Form)

Target (NH-
Cyclopropyl Form)

Comparison Note

N-H Stretch

Doublet (3480 & 3360

cm™1)

Singlet (~3350 - 3400

cm™1)

Primary amines show
two bands
(sym/asym);
Secondary amines
(target) show only one
sharp band.[1]

C-H Stretch (Aliphatic)

Weak/Absent (< 3000

cm™1)

Distinct Bands (2900 -
3080 cm™Y)

Appearance of
cyclopropyl C-H
stretches (strained C-

H bonds often absorb

>3000 cm~1).[1]

The nitro group

NO2 Stretch (Asym) 1500 - 1520 cm™1 1500 - 1520 cm™1 environment remains

largely unchanged.[1]

Characteristic aryl

C-CI Stretch 600 - 800 cm™! 600 - 800 cm™t chloride fingerprint

region.[1]

C. Mass Spectrometry (MS)
Method: GC-MS (El) or LC-MS (ESI+)[1]

o Target Molecular lon (M*): 212.0 (1°°%) / 214.0 (32%)[1]

 |sotope Pattern: The Chlorine atom dictates a characteristic 3:1 ratio between the M and
M+2 peaks.[1]

» Fragmentation Logic:
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o Loss of Cyclopropyl: Look for a fragment at m/z ~172 (reversion to the chloro-nitroaniline
core).[1]

o Loss of NO2: Common loss of 46 Da from the molecular ion.[1]

Experimental Validation Workflow

To utilize this data for quality control (QC) in a drug development setting, follow this self-
validating protocol:

o Sample Prep: Dissolve 5 mg of target in 0.6 mL DMSO-de.
e Acquisition: Run *H-NMR (16 scans).

o Checkpoint 1 (Purity): Integrate the aromatic region (3H total) vs. the aliphatic region (5H
total).[1] A ratio deviation >5% indicates solvent contamination or incomplete alkylation.[1]

o Checkpoint 2 (Identity): Confirm the presence of the singlet N-H stretch in IR.[1] If a doublet
exists, significant unreacted 2-chloro-4-nitroaniline is present.
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Figure 2: Quality Control Decision Tree for batch release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

e 2. 2-Chloro-4-nitroaniline, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]

¢ To cite this document: BenchChem. [Spectral Database & Comparison Guide: 2-Chloro-N-
cyclopropyl-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3109080#spectral-database-for-2-chloro-n-
cyclopropyl-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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